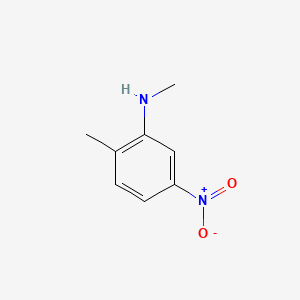

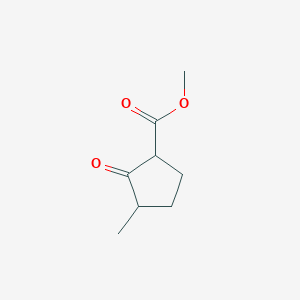

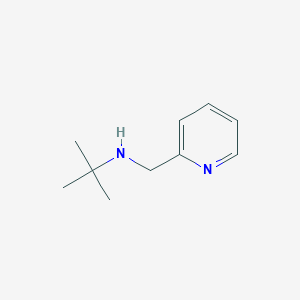

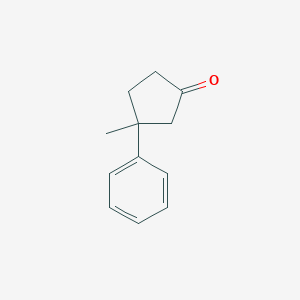

![molecular formula C15H20N2O3 B3022960 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione CAS No. 68524-21-0](/img/structure/B3022960.png)

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

Übersicht

Beschreibung

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is a chemical compound with the CAS Number 68524-21-0 . It has a molecular weight of 276.34 . The IUPAC name for this compound is 5-[4-(isopentyloxy)phenyl]-5-methyl-2,4-imidazolidinedione .

Molecular Structure Analysis

The InChI code for 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is 1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The melting point of 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is 110-111 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Tankyrase Inhibition in Cancer Research

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione: has been investigated as a potential inhibitor of tankyrase enzymes (TNKS-1 and TNKS-2). These enzymes play crucial roles in cellular processes, making them attractive targets for cancer therapy . By inhibiting tankyrase activity, this compound may interfere with processes such as telomere maintenance and Wnt/β-catenin signaling, both of which are relevant in cancer progression.

Anti-Inflammatory Properties

Research suggests that this compound exhibits anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Further studies are needed to elucidate its precise mechanisms .

Antioxidant Activity

Due to its chemical structure, 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione could act as an antioxidant. Antioxidants help protect cells from oxidative stress and may contribute to overall health. Investigating its antioxidant potential could lead to novel therapeutic applications .

Neuroprotective Effects

Some studies have explored the neuroprotective properties of similar imidazolidinedione derivatives. Given its structural similarity, this compound might offer neuroprotection against oxidative damage, neuroinflammation, or neurodegenerative diseases. However, more research is needed to confirm these effects .

Antiviral Activity

Imidazolidinedione derivatives have shown promise as antiviral agents. Researchers have investigated their potential against viruses such as HIV and herpes simplex virus (HSV). While specific data on this compound are limited, it could be an interesting avenue for further exploration .

Metabolic Disorders and Insulin Sensitivity

Considering its unique structure, 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione might influence metabolic pathways. Investigating its impact on insulin sensitivity, glucose metabolism, or lipid homeostasis could reveal valuable insights for managing metabolic disorders .

Wirkmechanismus

Mode of Action

It’s worth noting that the compound is a derivative of hydantoin , which may suggest similar modes of action. Hydantoins are known to exhibit various biological activities, including anticonvulsant effects, by modulating the activity of ion channels in the nervous system.

Biochemical Pathways

Related compounds have been reported to be involved in various oncogenic pathways, such as telomeric sustentation, the hippo-signaling pathway, supervision of cell division, the uptake of glucose, and the wnt/β-catenin pathway .

Zukünftige Richtungen

The future directions of research on 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione could potentially involve its use in proteomics research . Additionally, similar compounds have been studied for their roles in cellular processes, which could make them suitable targets, especially in cancer .

Eigenschaften

IUPAC Name |

5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZJWTRKDHNKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione | |

CAS RN |

68524-21-0 | |

| Record name | Hydantoin, 5-(p-isopentoxyphenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.